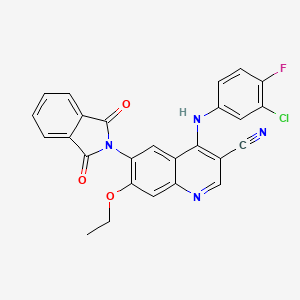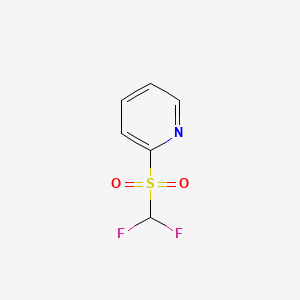
N,S-双FMOC-谷胱甘肽
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,S-BIS-FMOC-GLUTATHIONE is a useful research compound. Its molecular formula is C40H37N3O10S and its molecular weight is 751.807. The purity is usually 95%.
BenchChem offers high-quality N,S-BIS-FMOC-GLUTATHIONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,S-BIS-FMOC-GLUTATHIONE including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
活细胞中谷胱甘肽的选择性成像
N,S-双FMOC-谷胱甘肽已用于开发基于肽的荧光传感器,用于活细胞中谷胱甘肽(GSH)的选择性成像 . 这些传感器利用了肽骨架的生物相容性和GSH与某些金属离子的特异性结合亲和力,从而能够灵敏和选择性地对GSH进行成像。这在研究GSH途径及其在维持细胞内氧化还原平衡中的作用方面特别有价值。
模型生物体内的体内成像
相同的基于肽的传感器已被扩展用于在模型生物体(如斑马鱼幼虫)中进行体内成像 . 此应用对于了解GSH在生物体内的生物学功能至关重要,它提供了有关GSH水平如何影响生物体健康和疾病状态的见解。
乙醛酸还原酶II抑制
N,S-双FMOC-谷胱甘肽是一种有效的乙醛酸还原酶II抑制剂,该酶参与甲基乙二醛的解毒,甲基乙二醛是糖酵解的副产物 . 这种抑制对于研究该酶在各种疾病(包括癌症和糖尿病)中的作用非常重要,在这些疾病中,通常观察到乙醛酸还原酶系统的功能障碍。
肽合成和药物开发
该化合物的保护基团在肽合成中起着至关重要的作用,特别是在创建模拟天然肽结构和功能的肽方面 . 这对药物开发具有重要意义,其中合成的肽可以作为治疗剂或药物递送系统的一部分。
生物活性肽研究
N,S-双FMOC-谷胱甘肽参与生物活性肽的合成,这些肽具有多种应用,包括抗菌、降压和抗氧化活性 . 这些肽对于开发新疗法和了解各种生物活性化合物的作用机制至关重要。
自组装肽水凝胶
该化合物已被用于合成基于Fmoc衍生的阳离子肽的自支撑水凝胶 . 这些水凝胶在组织工程和再生医学中具有潜在的应用,因为它们可以为细胞生长和组织形成提供支架。
作用机制
Target of Action
N,S-Bis-Fmoc-Glutathione is a potent inhibitor of glyoxalase II . Glyoxalase II, also known as hydroxyacylglutathione hydrolase, is an enzyme that plays a crucial role in the detoxification of methylglyoxal, a byproduct of glycolysis .
Mode of Action
The compound interacts with glyoxalase II, inhibiting its function . The inhibition constant (Ki) value of N,S-Bis-Fmoc-Glutathione for glyoxalase II is 0.32 mM , indicating a strong interaction between the compound and its target.
Biochemical Pathways
By inhibiting glyoxalase II, N,S-Bis-Fmoc-Glutathione disrupts the glyoxalase system, a critical pathway involved in the detoxification of methylglyoxal . This disruption can lead to an accumulation of methylglyoxal, a reactive compound that can modify proteins and nucleic acids, potentially leading to cellular dysfunction .
Result of Action
The inhibition of glyoxalase II by N,S-Bis-Fmoc-Glutathione can lead to an increase in cellular levels of methylglyoxal, potentially causing cellular stress and dysfunction . .
生化分析
Biochemical Properties
N,S-Bis-Fmoc-Glutathione plays a significant role in biochemical reactions as a potent inhibitor of glyoxalase II, with a Ki value of 0.32 mM . Glyoxalase II is an enzyme that catalyzes the hydrolysis of S-D-lactoylglutathione to glutathione and D-lactic acid. By inhibiting glyoxalase II, N,S-Bis-Fmoc-Glutathione interferes with the detoxification pathway of methylglyoxal, leading to an accumulation of this reactive compound. Additionally, N,S-Bis-Fmoc-Glutathione interacts with other enzymes involved in glutathione metabolism, such as glutathione S-transferase, albeit to a lesser extent .
Cellular Effects
N,S-Bis-Fmoc-Glutathione has profound effects on various cell types and cellular processes. In neural cells, treatment with N,S-Bis-Fmoc-Glutathione leads to the contraction or disappearance of extending neurites and, in some cases, cell disintegration . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species (ROS) and affecting the redox state of the cell. The inhibition of glyoxalase II by N,S-Bis-Fmoc-Glutathione results in increased methylglyoxal levels, which can induce oxidative stress and alter cellular functions .
Molecular Mechanism
The molecular mechanism of N,S-Bis-Fmoc-Glutathione involves its binding to the active site of glyoxalase II, thereby inhibiting its enzymatic activity . This inhibition prevents the conversion of S-D-lactoylglutathione to glutathione and D-lactic acid, leading to an accumulation of methylglyoxal. The increased levels of methylglyoxal can modify proteins and nucleic acids, affecting their function and stability. Additionally, N,S-Bis-Fmoc-Glutathione may influence gene expression by altering the redox state of the cell and modulating transcription factors sensitive to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,S-Bis-Fmoc-Glutathione change over time. Initially, the compound induces oxidative stress and disrupts cellular functions. Over prolonged exposure, cells may adapt to the increased levels of methylglyoxal by upregulating antioxidant defenses or undergoing apoptosis . The stability of N,S-Bis-Fmoc-Glutathione is influenced by storage conditions, with recommended storage at -20°C to maintain its potency . Long-term studies have shown that N,S-Bis-Fmoc-Glutathione can lead to chronic oxidative stress and cellular damage in vitro .
Dosage Effects in Animal Models
The effects of N,S-Bis-Fmoc-Glutathione vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and metabolic changes. At higher doses, N,S-Bis-Fmoc-Glutathione can cause significant toxicity, leading to cell death and tissue damage . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. It is crucial to determine the optimal dosage to balance the desired biochemical effects with minimal toxicity .
Metabolic Pathways
N,S-Bis-Fmoc-Glutathione is involved in the metabolic pathways related to glutathione metabolism. It interacts with enzymes such as glyoxalase II, glutathione S-transferase, and glutathione reductase . By inhibiting glyoxalase II, N,S-Bis-Fmoc-Glutathione disrupts the detoxification of methylglyoxal, leading to its accumulation. This compound also affects the levels of other metabolites involved in the redox balance and cellular defense mechanisms .
Transport and Distribution
Within cells and tissues, N,S-Bis-Fmoc-Glutathione is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability. In the brain, for example, the Na±dependent glutathione transporter plays a role in its transport across the blood-brain barrier .
Subcellular Localization
N,S-Bis-Fmoc-Glutathione’s subcellular localization is determined by its interactions with specific targeting signals and post-translational modifications. It may localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s activity and function can be influenced by its localization, as different cellular compartments have distinct redox environments and metabolic activities .
属性
CAS 编号 |
149438-56-2 |
|---|---|
分子式 |
C40H37N3O10S |
分子量 |
751.807 |
IUPAC 名称 |
(4S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C40H37N3O10S/c44-35(45)18-17-33(43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)38(49)42-34(37(48)41-19-36(46)47)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,48)(H,42,49)(H,43,50)(H,44,45)(H,46,47)/t33-,34-/m0/s1 |
InChI 键 |
RASUYODSPFXBSK-HEVIKAOCSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)





![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)
![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
